“2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is one of the impurities of Paclitaxel . Paclitaxel is a tetracyclic diterpenoid originally isolated from the Pacific yew tree Taxus brevifolia . It is a mitotic inhibitor used in cancer chemotherapy .
The synthesis of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” involves the use of β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .
The molecular formula of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is C53H65SiNO14 . It contains a total of 140 bonds, including 75 non-H bonds, 25 multiple bonds, 17 rotatable bonds, 7 double bonds, 18 aromatic bonds, 1 four-membered ring, 5 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, and 1 twelve-membered ring .
The chemical reactions involved in the synthesis of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” include the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole . This enables fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .
The molecular weight of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is 968.17 . Other physical and chemical properties such as solubility, boiling point, melting point, and density are not explicitly mentioned in the search results.
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is a synthetic derivative of Paclitaxel, a well-known chemotherapeutic agent used primarily for the treatment of various cancers, including ovarian and breast cancer. This compound is designed to enhance the pharmacological properties of Paclitaxel by modifying its structure to improve its solubility and bioavailability while potentially reducing its toxicity. The source of this compound primarily stems from chemical synthesis methods aimed at producing more effective anticancer agents.
This compound falls under the category of anticancer agents and is classified as a taxane derivative. Its structural modifications aim to improve therapeutic efficacy while minimizing adverse effects associated with traditional Paclitaxel formulations.
The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel typically involves the following steps:
These reactions are often conducted under controlled conditions to optimize yield and purity, utilizing solvents such as dichloromethane or tetrahydrofuran and catalysts as necessary .
The synthesis requires careful monitoring of reaction conditions such as temperature, time, and pH to ensure successful modification without degrading the Paclitaxel backbone. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for purification and characterization of the final product .
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel has a complex molecular structure characterized by:
The structural representation includes a taxane core with specific functional groups that enhance its solubility and interaction with biological targets .
The compound features a melting point exceeding 156 °C (decomposing) and has a predicted boiling point around 949.7 °C. Its density is approximately 1.28 g/cm³ .
The primary chemical reactions involving 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel focus on its interactions with biological targets, particularly in cancer cells:
Studies involving this compound typically utilize cell lines to assess cytotoxicity and mechanisms of action, often employing assays such as MTT or Annexin V staining to evaluate cell viability and apoptosis induction .
The mechanism by which 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel exerts its anticancer effects involves:
Research indicates that derivatives like this one may exhibit enhanced potency compared to standard Paclitaxel due to improved pharmacokinetic properties, allowing for more effective treatment regimens .
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is primarily utilized in:
This compound exemplifies ongoing efforts in medicinal chemistry to refine existing drugs for better clinical outcomes while mitigating side effects associated with traditional therapies .
2'-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel (CAS 211732-86-4) is a strategically modified taxane derivative with dual significance in pharmaceutical chemistry and cancer drug metabolism research. This semi-synthetic analogue of paclitaxel—a diterpenoid natural product isolated from Taxus species—serves as both a metabolic probe and a synthetic precursor in the development of next-generation antineoplastic agents. Its molecular structure (C~53~H~65~NO~15~Si, MW 984.17 g/mol) incorporates two critical modifications: a tert-butyldimethylsilyl (TBS) ether group at the C2'-hydroxyl position and a hydroxyl group at the C6α position [2] [3]. These modifications enhance the molecule’s utility in synthetic pathways while preserving the core pharmacophore responsible for microtubule stabilization. As paclitaxel remains a frontline chemotherapeutic for ovarian, breast, and non-small cell lung cancers, derivatives like this compound provide essential tools for overcoming limitations such as low natural abundance, poor aqueous solubility, and metabolic instability [6].
The structural architecture of 2'-O-TBS-6α-hydroxy Paclitaxel directly derives from the canonical paclitaxel scaffold (C~47~H~51~NO~14~), which comprises a complex tetracyclic diterpene core (baccatin III) linked to a C13 phenylisoserine side chain. Three targeted modifications define this derivative:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Paclitaxel | C~47~H~51~NO~14~ | 853.91 | C2'-OH, C7β-OH, C6α-H |
2'-O-TBS-6α-hydroxy Paclitaxel | C~53~H~65~NO~15~Si | 984.17 | C2'-OSi(^tBu)Me~2~, C6α-OH, C7β-OH |
6α-Hydroxypaclitaxel (Metabolite) | C~47~H~51~NO~15~ | 869.91 | C2'-OH, C6α-OH, C7β-OH |
2'-O-TBS-7-epi-6α-hydroxy Paclitaxel | C~53~H~65~NO~15~Si | 984.17 | C2'-OSi(^tBu)Me~2~, C6α-OH, C7α-OH (epimerized) [1] [8] |
The TBS group significantly increases lipophilicity (logP increase of ~2.5 units), facilitating organic-phase reactions during synthesis. Conversely, the C6α-hydroxyl introduces a site for regioselective derivatization (e.g., sulfonation, glycosylation) without perturbing the C7 or C10 positions [7] [9]. This balance of stability and reactivity underpins the compound’s versatility as a synthetic handle.
Within Taxus species, paclitaxel biosynthesis involves at least 20 enzymatic steps, starting from geranylgeranyl diphosphate and progressing through taxa-4(5),11(12)-diene, taxadien-5α-ol, and baccatin III. While 2'-O-TBS-6α-hydroxy Paclitaxel does not occur naturally, it intersects with this pathway in two key contexts:
6α-Hydroxypaclitaxel—the desilylated counterpart of our target compound—is the primary human metabolite of paclitaxel, accounting for 70% of its fecal excretion [6] [9]. Hepatic cytochrome P450 enzymes (predominantly CYP2C8) mediate this C6-hydroxylation, which reduces antimicrotubule activity. The 2'-O-TBS derivative thus serves as a:
Recent advances in paclitaxel biosynthesis have leveraged this derivative to overcome bottlenecks:
The strategic value of 2'-O-TBS-6α-hydroxy Paclitaxel lies in its role as a versatile synthon for generating pharmacologically active taxanes. Its synthetic utility spans three domains:
The C6α-hydroxy group activates the gem-dimethyl bridge (C8/C19) for electrophilic chemistry. Most importantly, it facilitates C7 triflation:
Synthetic Step | Product | Application | Reference |
---|---|---|---|
C6α-Triflation | 2'-O-TBS-Paclitaxel 7-O-triflate (165065-01-0) | Precursor to C7β-amino taxanes (improved water solubility) | [4] [9] |
Cyclosulfite Formation (SOCl~2~) | 6,7-O,O'-Cyclosulfite (303186-03-0) | Stereoselective C7 oxidation to ketones or epoxides | [7] |
Deoxygenation | 6-Deoxy-7-epi-paclitaxel analogues | Mitigation of metabolic inactivation pathways | [3] |
Enzymatic Oxidation | 5α,6α-Dihydroxylated derivatives | Biomimetic synthesis of novel taxanes | [10] |
Derivatization at C6/C7 using this intermediate yields analogues resistant to CYP2C8:
The TBS group serves as a protecting group that can be hydrolyzed in vivo:
2'-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel exemplifies how targeted molecular editing of natural products unlocks pharmacological and synthetic potential. Its bifunctional reactivity (C2'-silyl ether for stability, C6α-hydroxy for derivatization) bridges paclitaxel metabolism and analog development. As synthetic biology advances—particularly with the discovery of FoTO1 enabling de novo baccatin III production [10]—this compound will remain indispensable for refining taxane therapeutics to combat oncological resistance.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: